Decitabine Impurity 2, the beta-isomer of Decitabine, is a chemical entity generated during the synthesis of Decitabine. It is classified as a process impurity, signifying its presence as a byproduct of the manufacturing process rather than a degradation product. [, ] Scientific research focuses on this impurity to control its content during Decitabine production, ensuring drug quality and safety. [, ]
The beta-isomer of Decitabine is primarily formed as a byproduct during the synthesis of Decitabine. [, ] While specific synthetic procedures for its isolation or independent production are not detailed in the provided literature, its formation pathway is intrinsically linked to Decitabine synthesis.
Several studies mention the generation of a mixture of alpha and beta isomers during the glycosylation step of Decitabine synthesis. This step typically involves reacting a protected 5-azacytosine derivative with a protected 2-deoxy-D-ribofuranose derivative. [, , ] The ratio of alpha to beta isomers produced in this reaction can vary depending on the specific reaction conditions and reagents used. []
Decitabine Impurity 2 is the beta-anomer of Decitabine. This indicates that the stereochemical configuration at the anomeric carbon (C-1) of the sugar moiety differs between the two isomers. [, , ] In the beta-isomer, the 5-azacytosine base is oriented above the plane of the ribose ring when drawn in a standard Haworth projection.
The primary application of Decitabine Impurity 2 in scientific research lies in its role as a quality control marker during Decitabine production. [, , , ] By meticulously monitoring and controlling the levels of this impurity, researchers and manufacturers can ensure the purity and efficacy of Decitabine as a therapeutic agent. Accurate quantification of Decitabine Impurity 2 is essential for establishing the drug substance's quality and complying with regulatory standards. [, , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: